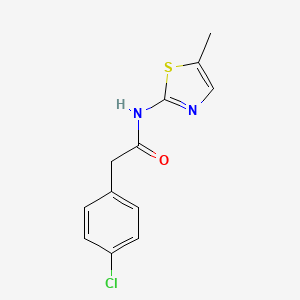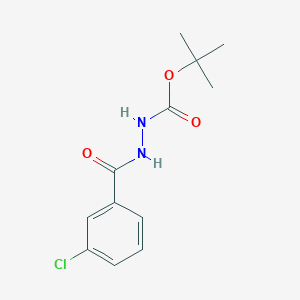
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic target for cancer treatment. This compound was first synthesized by the Cancer Research UK Cancer Therapeutics Unit in collaboration with the Structural Genomics Consortium in 2008. Since then, numerous studies have been conducted to investigate its mechanism of action and its potential applications in cancer research.
作用機序
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide inhibits the activity of Mps1 kinase by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which are essential for the proper regulation of cell division. The inhibition of Mps1 kinase leads to the activation of the mitotic checkpoint, which prevents the cells from entering mitosis and ultimately leads to cell death.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also affects the microtubule dynamics and spindle formation during mitosis. In addition, 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, which makes it a potential candidate for combination therapy.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for Mps1 kinase, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide also has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has low metabolic stability, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One possible direction is to investigate its potential as a therapeutic target for other diseases besides cancer, such as neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of Mps1 kinase that can overcome the limitations of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in vivo, which will be important for its development as a potential cancer therapeutic.
合成法
The synthesis of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-2-thiocyanato-1,3-thiazole to form 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied in the field of cancer research due to its potential as a therapeutic target for cancer treatment. It has been shown to inhibit the activity of an enzyme called Mps1 kinase, which is involved in the regulation of cell division. This inhibition leads to the activation of the mitotic checkpoint, which prevents the cells from dividing and ultimately leads to cell death. Studies have shown that 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-7-14-12(17-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVHQNYYSGJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5058639.png)
![N-(3-acetylphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058644.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5058663.png)
![N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5058676.png)

![N,4-dimethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5058685.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol](/img/structure/B5058695.png)
![4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5058707.png)

![6-(5-methyl-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5058711.png)

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone]](/img/structure/B5058718.png)
![4-methoxy-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5058719.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B5058726.png)